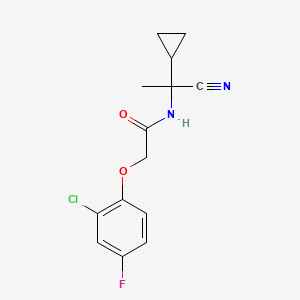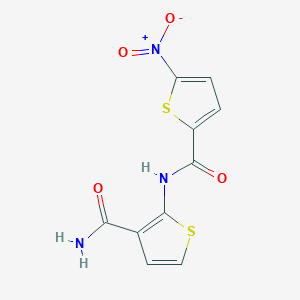![molecular formula C16H14N4O B2849118 3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide CAS No. 2195879-27-5](/img/structure/B2849118.png)
3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a cyano group, a benzamide moiety, and a cyclopropyl-substituted pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to target the nuclear hormone receptor retinoic acid receptor-related orphan c2 (rorc2, also known as rorγt) . RORC2 is a promising target for the treatment of autoimmune diseases .
Mode of Action
Similar compounds have been found to act as inverse agonists of rorc2 . An inverse agonist reduces the production of IL-17, a key pro-inflammatory cytokine .
Biochemical Pathways
The inhibition of il-17 production suggests that it may impact the th17 cell differentiation pathway .
Pharmacokinetics
A similar compound has been reported to demonstrate good metabolic stability and oral bioavailability .
Result of Action
Similar compounds have been found to reduce il-17 levels and skin inflammation in a preclinical in vivo animal model upon oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-cyanoacetamide and cyclopropylamine.
Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction. This can be achieved by reacting the pyrimidine intermediate with a benzoyl chloride derivative under basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide moiety is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines or other reduced forms.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Primary amines, reduced cyano derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials or catalysts in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
- 3-cyano-N-(3-(1-(cyclopentanecarbonyl)piperidin-4-yl)-1H-indol-5-yl)benzamide
Uniqueness
3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is unique due to its specific combination of a cyclopropyl-substituted pyrimidine ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-8-11-2-1-3-13(6-11)16(21)18-9-14-7-15(12-4-5-12)20-10-19-14/h1-3,6-7,10,12H,4-5,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVFYGKBWSNTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849035.png)
![3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2849037.png)




![5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2849048.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)

![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)
![N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE](/img/structure/B2849054.png)

![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)
